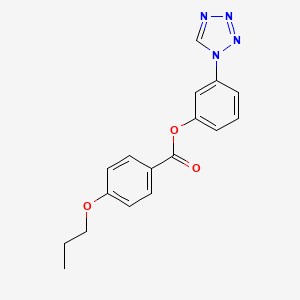
3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propoxybenzoate moietyThe tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with propoxybenzoic acid. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . For this compound, the synthesis may proceed as follows:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate azide with a nitrile under acidic conditions.
Attachment to Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Esterification: The final step involves esterification of the phenyl-tetrazole intermediate with 4-propoxybenzoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The tetrazole ring and phenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .
科学研究应用
3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing bioavailability and stability.
Material Science: Its stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
作用机制
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-(1H-tetrazol-1-yl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a propoxy group.
3-(1H-tetrazol-1-yl)phenyl 4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a propoxy group.
3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 3-(1H-tetrazol-1-yl)phenyl 4-propoxybenzoate lies in its specific combination of the tetrazole ring and the propoxybenzoate moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C17H16N4O3 |
|---|---|
分子量 |
324.33 g/mol |
IUPAC 名称 |
[3-(tetrazol-1-yl)phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C17H16N4O3/c1-2-10-23-15-8-6-13(7-9-15)17(22)24-16-5-3-4-14(11-16)21-12-18-19-20-21/h3-9,11-12H,2,10H2,1H3 |
InChI 键 |
NUCZHYKYCOWADA-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


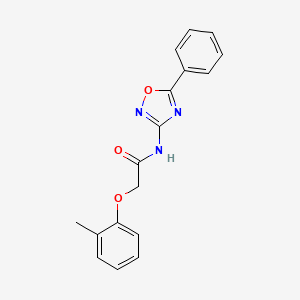
![4-[7-(4-Fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11318597.png)
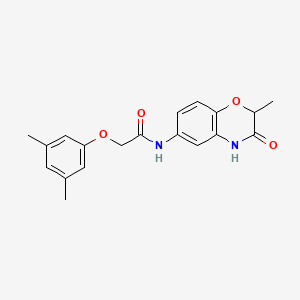
![2-(3,5-dimethylphenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11318610.png)
![2-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11318614.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11318620.png)
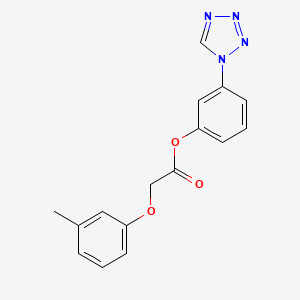
![N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B11318640.png)
![6-chloro-7-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318646.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11318652.png)

![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318669.png)
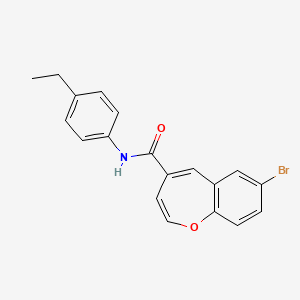
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318677.png)
